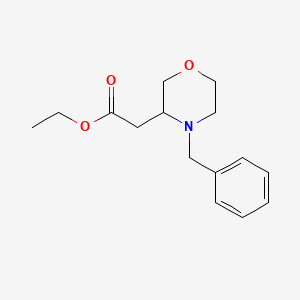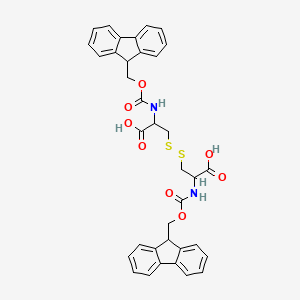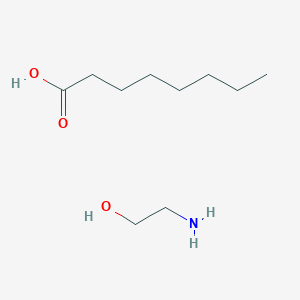
Ethanolamine octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is soluble in water and miscible with some organic solvents such as alcohols and ethers . This compound is widely used in the industry to prepare surfactants, softeners, and wetting agents. Additionally, it can be used as a metal corrosion inhibitor, an oxidant antioxidant additive, and a catalyst for reaction with anhydride organics to form esters .
Vorbereitungsmethoden
Ethanolamine octanoate is prepared by reacting octanoic acid with 2-ethanolamine under suitable conditions, typically in an organic solvent . The reaction involves the formation of a salt between the carboxylic acid group of octanoic acid and the amine group of ethanolamine. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield . For example, copper (II) sulphate and octanoic acid can be dissolved in aqueous ethanolamine solutions to prepare waterborne copper/ethanolamine wood preservatives .
Analyse Chemischer Reaktionen
Ethanolamine octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert it into alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Esterification: Reacts with anhydrides to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for esterification . Major products formed from these reactions include carboxylic acids, alcohols, esters, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Ethanolamine octanoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethanolamine octanoate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability . It also interacts with proteins, potentially affecting their structure and function. Molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine octanoate can be compared with other similar compounds such as:
Ethanolamine: A simpler molecule with similar properties but lacking the octanoate group.
Diethanolamine: Contains two ethanolamine units and is used in similar applications but has different chemical properties.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
This compound is unique due to its combination of ethanolamine and octanoic acid, providing both hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
Eigenschaften
CAS-Nummer |
28098-03-5 |
|---|---|
Molekularformel |
C10H23NO3 |
Molekulargewicht |
205.29 g/mol |
IUPAC-Name |
2-aminoethanol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C2H7NO/c1-2-3-4-5-6-7-8(9)10;3-1-2-4/h2-7H2,1H3,(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
ZGIPIEWHOQEVJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.C(CO)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
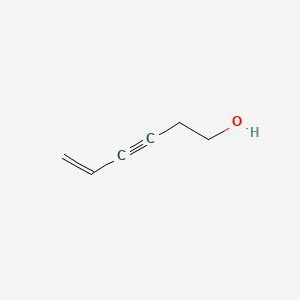
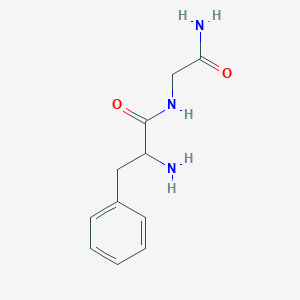
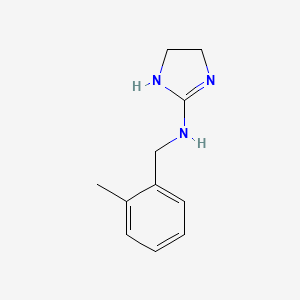
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
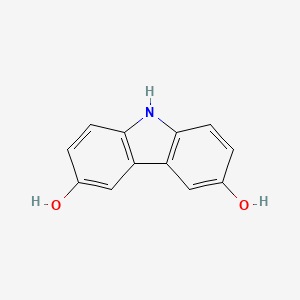
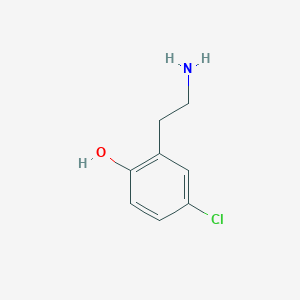
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
